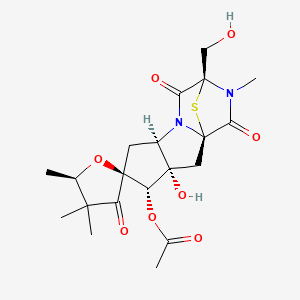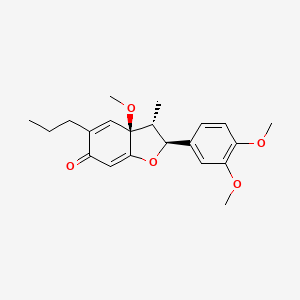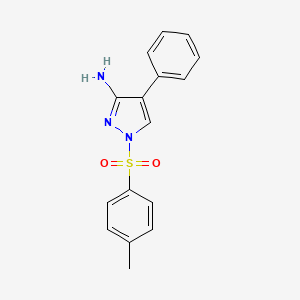
3-(2-carboxybenzyl)isocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Carboxybenzyl)isocoumarin is a heterocyclic compound that belongs to the isocoumarin family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the novel methods for synthesizing 3-(2-carboxybenzyl)isocoumarin involves a metal-free synthesis through a sequential O-acylation/Wittig reaction. This method utilizes readily accessible (2-carboxybenzyl)-triphenylphosphonium bromide and diverse chlorides to produce various 1H-isochromen-1-one in the presence of triethylamine . The reaction conditions exhibit high functional group tolerance and excellent yields, up to 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal-free synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Carboxybenzyl)isocoumarin undergoes various chemical reactions, including reduction, oxidation, and substitution. For instance, reduction with sodium borohydride leads to the formation of corresponding 3-carboxyaryl-3,4-dihydroisocoumarins or isomeric dihydrophthalides .
Common Reagents and Conditions
Reduction: Sodium borohydride in an alkaline medium is commonly used for the reduction of this compound.
Oxidation and Substitution: Specific reagents and conditions for these reactions are less documented but can be inferred based on the general reactivity of isocoumarins.
Major Products Formed
Reduction Products: 3-carboxyaryl-3,4-dihydroisocoumarins or 3-(2-carboxybenzyl)-2-benzofuran-1(3H)-ones.
Applications De Recherche Scientifique
3-(2-Carboxybenzyl)isocoumarin has significant applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 3-(2-carboxybenzyl)isocoumarin is primarily related to its interaction with various biological targets. It exhibits its effects through enzyme inhibition, antibacterial, antifungal, and anticancer activities. The specific molecular targets and pathways involved are still under investigation, but its structure allows it to interact with multiple biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Carboxyphenyl)isocoumarin: Similar in structure but differs in the position of the carboxyl group.
3,4-Dihydroisocoumarins: Reduced forms of isocoumarins with different substituents.
Uniqueness
3-(2-Carboxybenzyl)isocoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5982-23-0 |
|---|---|
Formule moléculaire |
C17H12O4 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
2-[(1-oxoisochromen-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H12O4/c18-16(19)14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)17(20)21-13/h1-8,10H,9H2,(H,18,19) |
Clé InChI |
GCFOLLWPQAGLCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=C(OC2=O)CC3=CC=CC=C3C(=O)O |
Key on ui other cas no. |
5982-23-0 |
Synonymes |
F 1375 F-1375 F1375 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)







